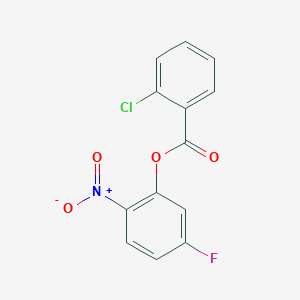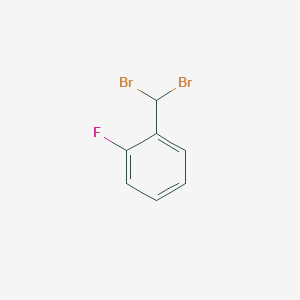
2-Bromo-5-(2,4-dibromophenoxy)phenol
説明
Synthesis Analysis
The synthesis of bromophenol derivatives often involves halogenation reactions and coupling processes. For instance, the synthesis of a Schiff base compound related to bromophenols was achieved by reacting 5-bromosalicylaldehyde with an amine, as described in one of the studies . Another study reported the total synthesis of a naturally occurring bromophenol starting from a brominated methoxyphenyl methanol . These methods could potentially be adapted for the synthesis of "2-Bromo-5-(2,4-dibromophenoxy)phenol" by choosing appropriate starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of bromophenol derivatives is often characterized using techniques such as X-ray crystallography, NMR spectroscopy, and computational methods like density functional theory (DFT) . These studies provide detailed information on the molecular geometry, intramolecular interactions, and electronic structure of the compounds, which are crucial for understanding their reactivity and properties.
Chemical Reactions Analysis
Bromophenols can undergo various chemical reactions, including oxidative degradation and coupling reactions. A study on the oxidative degradation of bromophenols by Fe(VI) revealed that the degradation rates and the formation of coupling products are influenced by the position of the bromine substituents and the reaction conditions . Another study showed the photochemical formation of hydroxylated polybrominated diphenyl ethers from dibromophenols under simulated sunlight . These findings suggest that "this compound" may also participate in similar reactions under appropriate conditions.
Physical and Chemical Properties Analysis
The physical and chemical properties of bromophenol derivatives, such as vibrational frequencies, electronic properties, and optical behavior, can be studied using spectroscopic methods and computational analyses . These properties are influenced by the molecular structure and the nature of the substituents on the phenol ring. For example, the presence of bromine atoms can significantly affect the electron density distribution and the reactivity of the phenolic hydroxyl group.
科学的研究の応用
Environmental Transformation and Fate
Chlorination Process in Water Treatment : The transformation of bromophenols like 2,4-dibromophenol during the chlorination process in water treatment was extensively studied. This transformation involves reactions such as electrophilic substitution and single-electron transfer, crucial for understanding the environmental fate of bromophenols in chlorine-disinfected water (Xiang et al., 2020).
Formation of Brominated Polymeric Products : In water treatment with potassium permanganate, the oxidation of bromophenols like 2,4-diBrP can lead to the formation of brominated dimeric products, including hydroxylated polybrominated diphenyl ethers (OH-PBDEs). This highlights the environmental relevance of bromophenols in water treatment processes (Jiang et al., 2014).
Oxidative Degradation by Fe(VI) : The oxidative degradation of various bromophenols, including dibromophenols, by Fe(VI) in water treatment has been investigated. This study provides important insights into the remediation of bromophenols in the environment (Dar et al., 2019).
Biological and Pharmacological Activity
Antifouling Activity : The antifouling activity of bromophenol derivatives, including 2,4-dibromophenol, against marine bacteria, diatoms, barnacle larvae, and mussel juveniles has been studied. These findings suggest potential applications in non-toxic antifouling agents for marine applications (Ortlepp et al., 2008).
Antioxidant Properties : Bromophenols derived from red algae have shown significant antioxidant activity, suggesting their potential use as natural antioxidants in various applications, including food preservation and pharmaceuticals (Olsen et al., 2013).
PTP1B Inhibitory Activity : Some bromophenols, like 2,4-diBrP, have been synthesized and evaluated for their inhibitory activities against protein tyrosine phosphatase 1B (PTP1B), an enzyme linked to type 2 diabetes. This highlights their potential role in developing anti-diabetes drugs (Guo et al., 2011).
Other Applications
Synthesis of Complex Compounds : The synthesis of various bromophenols, including derivatives similar to 2,4-diBrP, has been explored for their potential applications in chemical research, such as developing novel inhibitors for certain enzymes or for studying structural properties of complex molecules (Takjoo et al., 2013).
Environmental and Toxicological Studies : Studies on the environmental concentrations, toxicology, and potential endocrine-disrupting activity of bromophenols, including their presence in marine organisms and industrial flame retardants, provide critical information on their impact on health and ecosystems (Hassenklöver et al., 2006).
作用機序
Target of Action
2-Bromo-5-(2,4-dibromophenoxy)phenol is a brominated compound that has been found to exhibit broad antibacterial activity against medically relevant gram-positive and gram-negative pathogens Brominated compounds are known to interact with various cellular targets, disrupting normal cellular functions .
Mode of Action
It’s suggested that the compound exhibits its antibacterial activity by interacting with bacterial cells, leading to their death . Brominated compounds are known to disrupt cellular functions, which could be a possible mechanism of action .
Biochemical Pathways
Brominated compounds are known to interfere with various cellular processes, which could potentially affect multiple biochemical pathways .
Pharmacokinetics
The physicochemical properties of the compound, such as its molecular weight , could influence its pharmacokinetic profile.
Result of Action
It’s known that the compound exhibits broad antibacterial activity, suggesting that it can cause bacterial cell death .
特性
IUPAC Name |
2-bromo-5-(2,4-dibromophenoxy)phenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7Br3O2/c13-7-1-4-12(10(15)5-7)17-8-2-3-9(14)11(16)6-8/h1-6,16H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NATAVEHSIYVLEC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1OC2=C(C=C(C=C2)Br)Br)O)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7Br3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30451960 | |
| Record name | Phenol, 2-bromo-5-(2,4-dibromophenoxy)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30451960 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
422.89 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
24949-30-2 | |
| Record name | Phenol, 2-bromo-5-(2,4-dibromophenoxy)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30451960 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



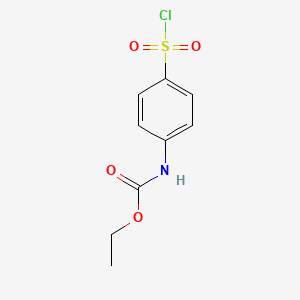
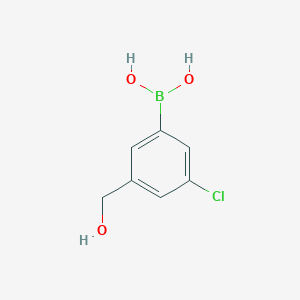
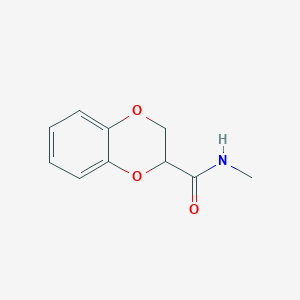
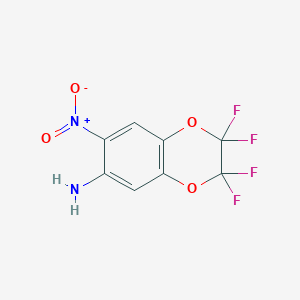

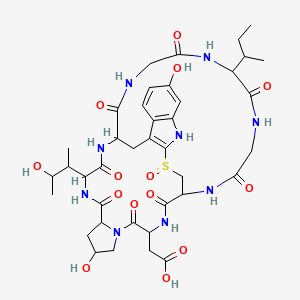
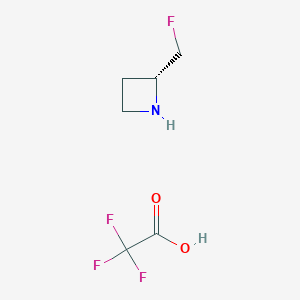
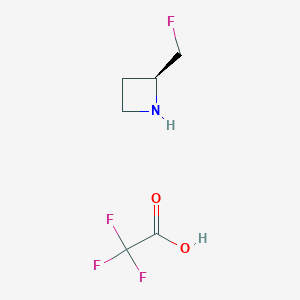
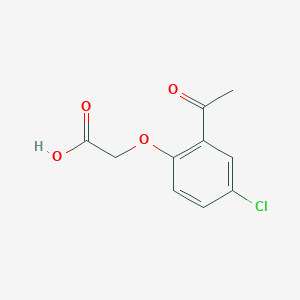
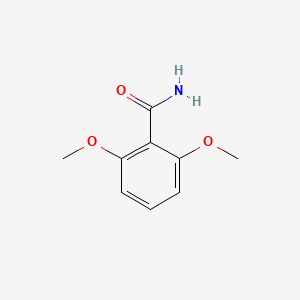
![Benzyl 4-(aminomethyl)bicyclo[2.2.2]octan-1-ylmethylcarbamate](/img/structure/B3031263.png)

